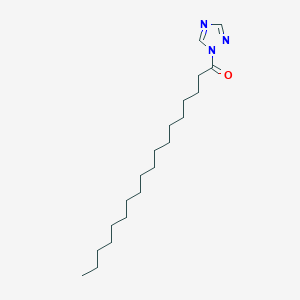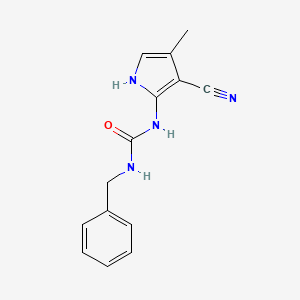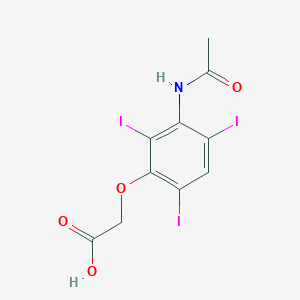![molecular formula C10H12N4O2 B14604837 Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- CAS No. 58695-93-5](/img/structure/B14604837.png)
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- is a heterocyclic compound that belongs to the class of pyrimidopyridazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. Two main synthetic routes have been proposed:
Acylation and Cyclization: Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) results in the formation of pyrimido[4,5-c]pyridazines with various substituents.
Reductive Amination and Cyclization: Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) leads to the formation of 6-alkyl-3,4-dihydropyrimido[4,5-c]pyridazines.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential biological activities, including antiproliferative, antioxidant, and anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases . These interactions can lead to various biological effects, including the modulation of cell proliferation, inflammation, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and exhibit similar biological activities.
Uniqueness
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
Número CAS |
58695-93-5 |
|---|---|
Fórmula molecular |
C10H12N4O2 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
1,3,4,6-tetramethylpyrimido[4,5-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C10H12N4O2/c1-5-6(2)12-14(4)8-7(5)9(15)13(3)10(16)11-8/h1-4H3 |
Clave InChI |
SVDNHFXFYHLBOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=O)N(C2=O)C)N(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)



![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)

![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)


![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
